molecular formula C18H13Cl2N3S B2890722 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207042-71-4

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2890722
CAS No.: 1207042-71-4
M. Wt: 374.28
InChI Key: SYHDDZIDPGDXEN-UHFFFAOYSA-N
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Description

2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic imidazole derivative featuring a benzyl group at position 1, a 3,4-dichlorophenyl substituent at position 5, and a thioacetonitrile moiety at position 2 of the imidazole ring. Its molecular formula is C₁₈H₁₄Cl₂N₃S, with a molecular weight of approximately 375.07 g/mol. The compound’s structure combines aromatic, electron-withdrawing (Cl), and reactive (thioacetonitrile) groups, making it a candidate for applications in medicinal chemistry and materials science.

The target compound likely follows a similar pathway, with modifications to incorporate the dichlorophenyl and thioacetonitrile groups.

Properties

IUPAC Name

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3S/c19-15-7-6-14(10-16(15)20)17-11-22-18(24-9-8-21)23(17)12-13-4-2-1-3-5-13/h1-7,10-11H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHDDZIDPGDXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multiple steps:

  • Formation of the Imidazole Ring: : The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of benzylamine with 3,4-dichlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base. This intermediate is then cyclized using ammonium acetate to yield the imidazole ring.

  • Thioether Formation: : The next step involves the introduction of the thioether group. This is typically done by reacting the imidazole derivative with a suitable thiol, such as thioglycolic acid, under basic conditions (e.g., sodium hydroxide) to form the thioether linkage.

  • Acetonitrile Introduction: : Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the thioether intermediate with a suitable nitrile source, such as chloroacetonitrile, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the imidazole ring or the nitrile group. For example, catalytic hydrogenation can reduce the nitrile group to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or dichlorophenyl groups. Common reagents include alkyl halides or aryl halides under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring and dichlorophenyl group are known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile are compared below with four analogs from the literature:

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Reactivity
Target Compound C₁₈H₁₄Cl₂N₃S 375.07 1-Benzyl, 5-(3,4-dichlorophenyl), 2-(thioacetonitrile) High lipophilicity (Cl groups), potential reactivity at nitrile and sulfur sites
1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile C₁₂H₁₁N₃S 229.30 1-Benzyl, 2-(methylthio), 5-carbonitrile Synthesized via DEPC/LiCN; NMR data reported (δ 2.49 ppm for CH₃, 5.15 ppm for benzyl CH₂)
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile C₁₈H₁₄ClN₃S 339.80 1-(4-Chlorophenyl), 5-(p-tolyl), 2-(thioacetonitrile) Electron-withdrawing (Cl) and donating (methyl) groups; no reported melting point or density
2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone C₂₃H₂₃Cl₂N₃OS 460.40 1-Benzyl, 5-(3,4-dichlorophenyl), 2-(thio-1-(piperidin-1-yl)ethanone) Bulkier substituent (piperidine) increases molecular weight; potential for enhanced solubility
(1H-Benzo[d]imidazol-2-yl)acetonitrile derivatives Varies (e.g., C₉H₆N₃S) ~180–250 Benzimidazole core, 2-acetonitrile Reactive precursors for fused heterocycles; characterized via NMR, MS, and elemental analysis

Key Findings:

Substituent Effects on Reactivity :

  • The thioacetonitrile group in the target compound and ’s analog enables nucleophilic reactions at the sulfur or nitrile sites, similar to benzimidazole-derived acetonitriles, which form fused pyridine systems .
  • Dichlorophenyl groups enhance lipophilicity and metabolic stability compared to ’s p-tolyl group, which may improve membrane permeability in biological applications.

Synthetic Methodology :

  • The target compound’s synthesis likely mirrors ’s approach, substituting methylthio with thioacetonitrile and introducing dichlorophenyl via electrophilic aromatic substitution .

Physical Properties: The piperidinyl ethanone analog () has a higher molecular weight (460.4 vs. 375.07) due to the bulky piperidine group, which may improve solubility in polar solvents compared to the target compound’s nitrile group .

Spectroscopic Characterization :

  • Imidazole derivatives with benzyl and aromatic substituents (e.g., ) show distinct NMR signals for benzyl CH₂ (~5.15 ppm) and methylthio groups (~2.49 ppm), suggesting the target compound’s ¹H-NMR would feature similar benzyl peaks and shifts for the dichlorophenyl protons .

Research Implications:

  • ’s reactivity studies highlight opportunities to functionalize the nitrile group into amines or carboxylic acids, expanding its utility in drug design .

Biological Activity

The compound 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic molecule characterized by its unique structural features, including an imidazole ring and a thioether linkage. This structure is associated with various biological activities, making it a significant subject of research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H17Cl2N3SC_{19}H_{17}Cl_2N_3S with a molecular weight of approximately 422.32 g/mol. The presence of the dichlorophenyl group enhances its potential reactivity and biological activity.

PropertyValue
Molecular FormulaC19H17Cl2N3SC_{19}H_{17}Cl_2N_3S
Molecular Weight422.32 g/mol
CAS Number1206997-94-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

  • Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding and π-π interactions, crucial for binding to active sites of enzymes.
  • Receptor Modulation : It may also affect receptor functions by interacting with specific binding sites.

Biological Activities

Research indicates that compounds containing imidazole rings often exhibit significant pharmacological properties. The biological activities associated with this compound include:

Anticancer Activity

Studies have shown that structurally similar imidazole derivatives possess anticancer properties. For instance:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have explored the biological activity of similar imidazole derivatives:

  • Study on Imidazole Derivatives : A study reported that imidazole derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that similar compounds could have therapeutic potential in oncology.
  • Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of thioether-containing compounds, indicating that the thioether linkage in our compound may enhance its antimicrobial activity .
  • Structure-Activity Relationship (SAR) : Research on SAR indicated that modifications in the phenyl ring significantly influenced the biological activity, emphasizing the importance of structural diversity in enhancing efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step pathways involving nucleophilic substitution and cyclization reactions. Key steps include:

  • Alkylation of thiol-containing intermediates with acetonitrile derivatives under basic conditions (e.g., sodium hydride in DMF) .
  • Refluxing in acetic acid with sodium acetate to promote cyclization and stabilize intermediates .
  • Optimization of temperature (typically 60–100°C) and reaction time (3–24 hours) to maximize yield and minimize side products .
    • Characterization : Thin-layer chromatography (TLC) monitors progress, while NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry (MS) confirm structure and purity .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; ≥95% purity is standard for research use .
  • Structural Confirmation :
  • <sup>1</sup>H NMR: Peaks at δ 3.8–4.2 ppm (thioether CH2), δ 7.2–7.8 ppm (aromatic protons from benzyl and dichlorophenyl groups) .
  • IR Spectroscopy: Stretching vibrations at 2200–2250 cm<sup>−1</sup> (C≡N) and 650–750 cm<sup>−1</sup> (C-S) .
  • Elemental Analysis : Validate empirical formula (e.g., C17H12Cl2N3S) with <0.5% deviation .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Troubleshooting Framework :

  • Contradictory NMR Signals : Check for residual solvents (e.g., DMSO-d6) or tautomerism in the imidazole ring . Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Mass Spectrometry Anomalies : Confirm ionization mode (ESI vs. EI) and compare with computational tools like HRMS simulators .
    • Case Study : A 2022 study resolved conflicting <sup>13</sup>C NMR signals by recrystallizing the compound in DMF/acetic acid, eliminating solvent interference .

Q. What strategies are recommended for optimizing bioactivity assays targeting antimicrobial or anticancer properties?

  • Experimental Design :

  • In Vitro Assays :
  • Antibacterial : MIC (minimum inhibitory concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Mechanistic Studies :
  • Molecular docking to predict binding affinity for targets like DNA gyrase or tubulin (e.g., using AutoDock Vina) .
  • Fluorescence microscopy to assess apoptosis via Annexin V/PI staining .

Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?

  • Methodology :

  • Degradation Pathways : Hydrolysis under varying pH (3–10) and UV irradiation to simulate environmental breakdown .
  • Bioaccumulation : Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors .
    • Data Analysis : LC-MS/MS quantifies degradation products, while QSAR models predict toxicity thresholds .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?

  • Workflow :

  • Quantum Chemistry : DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps .
  • SAR Modeling : CoMFA or CoMSIA correlates substituent effects (e.g., dichlorophenyl position) with bioactivity .
    • Validation : Cross-check predictions with experimental IC50 values from kinase inhibition assays .

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